3-(Cyclohexylamino)-2h-indol-2-one
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Overview
Description
3-(Cyclohexylamino)-2h-indol-2-one is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and dyes. This compound features a cyclohexylamino group attached to the indole core, which can influence its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylamino)-2h-indol-2-one typically involves the reaction of indole-2-one with cyclohexylamine. One common method is the Ugi four-component reaction, which involves the condensation of an aromatic aldehyde, aniline, acid, and isocyanide in methanol at room temperature . This reaction is catalyzed by copper iodide (CuI) and uses L-proline as a ligand and cesium carbonate as a base in dimethyl sulfoxide (DMSO) for about 8 hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of catalysts and solvents is crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohexylamino)-2h-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
3-(Cyclohexylamino)-2h-indol-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 3-(Cyclohexylamino)-2h-indol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclohexylamino group may enhance its binding affinity and selectivity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
3-(Cyclohexylamino)propanesulfonic acid (CAPS): Used as a buffering agent in biochemistry.
Cyclohexylamine: An organic compound with similar structural features, used in various industrial applications.
Uniqueness
3-(Cyclohexylamino)-2h-indol-2-one is unique due to its indole core, which imparts distinct chemical and biological properties
Properties
CAS No. |
43121-78-4 |
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Molecular Formula |
C14H16N2O |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
3-cyclohexylimino-1H-indol-2-one |
InChI |
InChI=1S/C14H16N2O/c17-14-13(15-10-6-2-1-3-7-10)11-8-4-5-9-12(11)16-14/h4-5,8-10H,1-3,6-7H2,(H,15,16,17) |
InChI Key |
DDUSUSPPJVZOTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N=C2C3=CC=CC=C3NC2=O |
Origin of Product |
United States |
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